molecular formula C15H23F2NO3 B7627740 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

Cat. No. B7627740
M. Wt: 303.34 g/mol
InChI Key: HMPHCGQIVLUUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid, also known as MK-4827, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Mechanism of Action

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid works by inhibiting the catalytic activity of PARP, which is essential for the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Cancer cells are particularly sensitive to PARP inhibition because they have defects in DNA repair mechanisms, such as homologous recombination, which makes them reliant on PARP for survival.
Biochemical and Physiological Effects
In addition to its effects on DNA repair, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which allows for specific targeting of PARP activity. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid. One area of focus is the development of combination therapies that include 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid and other PARP inhibitors or chemotherapy agents. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could improve patient selection for these therapies. Additionally, there is ongoing research on the use of PARP inhibitors in combination with immunotherapy, which could enhance the immune response to cancer cells. Finally, there is interest in the development of new PARP inhibitors with improved pharmacokinetic properties and efficacy.

Synthesis Methods

The synthesis of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine, followed by the addition of 3-(aminomethyl)propanoic acid. The resulting product is purified by column chromatography to obtain 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid in high yield and purity.

Scientific Research Applications

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and lung cancer. In addition, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to have synergistic effects when combined with other PARP inhibitors, such as olaparib, in the treatment of cancer.

properties

IUPAC Name

3-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO3/c16-15(17)7-5-12(6-8-15)14(21)18-9-1-2-11(10-18)3-4-13(19)20/h11-12H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPHCGQIVLUUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(CC2)(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.